6-Aminohexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexan-3-one is an organic compound with the molecular formula C6H13NO It is a derivative of hexanone, featuring an amino group at the sixth position and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexan-3-one typically involves the introduction of an amino group into a hexanone backbone. One common method is the reductive amination of 3-hexanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions to prevent over-reduction or side reactions.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of 3-hexanone in the presence of an ammonia source. This method is efficient and scalable, making it suitable for large-scale production. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Aminohexan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Nitrohexanone or nitrosohexanone.
Reduction: 6-Aminohexan-3-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
6-Aminohexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Aminohexan-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-Aminohexan-2-one: Similar structure but with the amino group at a different position.
6-Aminohexanoic acid: Similar structure but with a carboxyl group instead of a ketone.
Uniqueness
6-Aminohexan-3-one is unique due to the presence of both an amino and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
6-aminohexan-3-one |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)4-3-5-7/h2-5,7H2,1H3 |
InChI Key |
OFKVVBLDZJUBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.